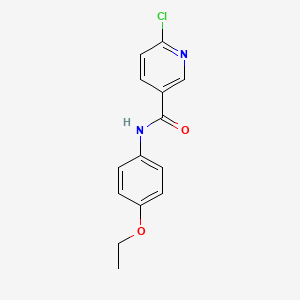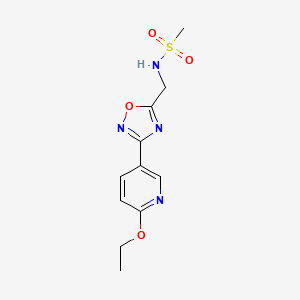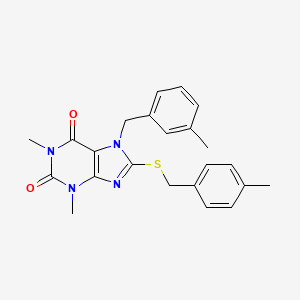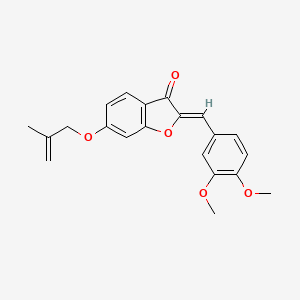
6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one" is a chemically synthesized molecule that appears to be related to a class of compounds that can be derived from 3,4-dihydro-2H-pyrans. These compounds are of interest due to their potential physiological activity and their use in the synthesis of various functionalized piperidones, which are valuable in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves addition-rearrangement reactions with arylsulfonyl isocyanates. For instance, 3,4-dihydro-2-methoxy-5-methyl-2H-pyran reacts with phenylsulfonyl isocyanate to yield a 3-formyl-6-methoxy-3-methyl-1-(phenylsulfonyl)-2-piperidone . This suggests that the target compound could be synthesized through a similar pathway, possibly involving a substitution reaction with a phenethylsulfonyl derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a novel piperidin-4-one derivative was determined, revealing a nonplanar molecule with the piperidine ring adopting a chair conformation . This information can be extrapolated to predict the molecular conformation of the target compound, which likely also exhibits a chair conformation of the piperidine ring.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo multi-component condensation reactions. For instance, substituted piperidin-4-ones can react with malononitrile and pyrazolin-5-ones to form spiro-pyrazolo[3,4-b]pyrans . This indicates that the target compound may also participate in multi-component reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of substituents such as methyl groups and heteroatoms like oxygen and nitrogen can affect properties like solubility, melting point, and reactivity. The antioxidant activity of some pyran derivatives has been evaluated, showing that the nature and position of substituents can significantly impact their biological activity . Therefore, the target compound's physical and chemical properties, including its potential bioactivity, would be expected to be similarly influenced by its specific functional groups and molecular geometry.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
A significant portion of the research focuses on the synthesis and characterization of novel compounds, highlighting the interest in developing efficient, novel synthetic routes for complex molecules. For example, studies on the synthesis of fused pyran derivatives under microwave irradiation and their biological screening indicate the continuous search for new synthetic methodologies that can yield compounds with potential biological activities (Kalaria, Satasia, & Raval, 2014). Similarly, research into the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their anticancer activity showcases the application of novel synthetic techniques to produce compounds with specific biological properties (Hadiyal et al., 2020).
Biological and Pharmacological Applications
Another research direction is the evaluation of biological and pharmacological activities of synthesized compounds. The study of new derivatives of 2-amino-4H-pyrans for their antibacterial and antioxidant activities illustrates the exploration of novel compounds for potential therapeutic applications (Aghajani et al., 2020). These studies are indicative of a broader research trend towards discovering and characterizing new molecules that may offer benefits in treating various diseases.
Material Science and Corrosion Inhibition
Research also extends into the application of similar compounds in material science, such as the study of piperidine and piperidones as inhibitors for the corrosion of copper in H2SO4 (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991). This highlights the interdisciplinary nature of chemical research, where compounds with specific functionalities are explored for their potential in various industrial applications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methyl-4-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-15-13-18(14-19(21)24-15)25-17-7-10-20(11-8-17)26(22,23)12-9-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBTZGUQDGJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2526363.png)

![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone](/img/structure/B2526375.png)


![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)
